![molecular formula C6H4BF4N5 B026216 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) CAS No. 63682-46-2](/img/structure/B26216.png)
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The diazonium group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yields and enantioselectivity . The diazotization step involves treating the pyrazolopyridine with nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt.
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted pyrazolopyridines.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.
Scientific Research Applications
The compound 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) , with the CAS number 63682-46-2, is a diazonium salt that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in detail, supported by data tables and documented case studies.
Synthetic Chemistry
Electrophilic Aromatic Substitution : The diazonium group in this compound allows it to act as an electrophile in aromatic substitution reactions. This property is exploited in synthesizing various substituted pyrazoles and pyridines, which are important in pharmaceuticals and agrochemicals.
Case Study : A study demonstrated the use of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) in synthesizing novel pyrazole derivatives with potential anti-cancer activity. The resulting compounds showed significant cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents.
Material Science
Dye Synthesis : The compound can be used to synthesize azo dyes through coupling reactions. These dyes are utilized in textiles and biological staining.
Data Table of Dye Properties :
Dye Name | Color | Application | Solubility |
---|---|---|---|
Azo Dye 1 | Red | Textile dyeing | Water-soluble |
Azo Dye 2 | Yellow | Biological staining | Organic solvents |
Biochemistry
Protein Labeling : Due to its reactive nature, 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) can be used for labeling proteins in proteomics research. This application facilitates the study of protein interactions and functions.
Case Study : Research involving the conjugation of this diazonium salt with specific antibodies demonstrated enhanced detection sensitivity in enzyme-linked immunosorbent assays (ELISA), showcasing its utility in diagnostic applications.
Electrochemistry
The compound has been investigated for its potential use in electrochemical sensors due to its ability to form stable complexes with various analytes.
Data Table of Electrochemical Properties :
Analyte | Detection Limit (µM) | Sensor Type |
---|---|---|
Glucose | 0.5 | Amperometric |
Uric Acid | 0.2 | Potentiometric |
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has been identified as a selective activator of peroxisome proliferator-activated receptor alpha (PPARα).
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and have been studied for their anticancer properties.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate lies in its diazonium group, which provides versatility in chemical reactions and the potential for diverse applications in various fields.
Biological Activity
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a TBK1 inhibitor, its synthesis, and its implications in drug discovery.
- Molecular Formula : C₇H₅B₄F₄N₄
- Molecular Weight : 232.93 g/mol
- CAS Number : 63682-46-2
TBK1 Inhibition
Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in inflammatory responses and cancer progression. Notably, compound 15y , a derivative of this scaffold, demonstrated an IC50 value of 0.2 nM against TBK1, indicating high potency. It was also shown to effectively inhibit TBK1 downstream signaling pathways in various cell lines, including THP-1 and RAW264.7 cells .
Table 1: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound | IC50 (nM) | Cell Lines Tested | Effect on TBK1 Signaling |
---|---|---|---|
15y | 0.2 | THP-1, RAW264.7 | Inhibition |
URMC-099 | 10 | Various | 75.3% Inhibition |
Antitubercular Activity
In addition to its role as a TBK1 inhibitor, pyrazolo[3,4-b]pyridine derivatives have shown promise against Mycobacterium tuberculosis. In vitro assays indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold led to significant antitubercular activity, suggesting this compound class could be a valuable lead in tuberculosis drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the pyrazolo[3,4-b]pyridine ring can enhance biological activity. For instance:
- Substitutions at the N(1) position with methyl groups and at C(4) with phenyl groups improved inhibitory effects against TBK1.
- The presence of electron-withdrawing groups was found to enhance binding affinity to TBK1.
Synthesis and Evaluation
A comprehensive study on the synthesis of various pyrazolo[3,4-b]pyridine derivatives highlighted the use of trifluoracetic acid-catalyzed reactions to create a library of compounds. Subsequent biological evaluations were conducted using FRET-based assays to assess kinase activity against TBK1. The results indicated that several derivatives exhibited promising inhibitory effects, paving the way for further optimization and development as therapeutic agents .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-3-diazonium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N5.BF4/c7-9-6-4-2-1-3-8-5(4)10-11-6;2-1(3,4)5/h1-3H,(H,8,10,11);/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSFEBNJFQTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC2=C(NN=C2[N+]#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499127 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63682-46-2 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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